The Chiral Synthon: An In-Depth Technical Guide to (R)-5-Oxotetrahydrofuran-2-carboxylic acid
The Chiral Synthon: An In-Depth Technical Guide to (R)-5-Oxotetrahydrofuran-2-carboxylic acid
This guide provides a comprehensive technical overview of (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS Number: 53558-93-3), a pivotal chiral building block in modern pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, and critical applications, with a focus on the underlying scientific principles that drive its utility.
Introduction: The Significance of Stereochemistry in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. (R)-5-Oxotetrahydrofuran-2-carboxylic acid, a member of the furan family of heterocyclic compounds, is a prime example of a stereochemically defined intermediate that enables the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] Its rigid tetrahydrofuran ring and pendant carboxylic acid group provide a versatile scaffold for constructing complex molecular architectures with high stereocontrol. This guide will illuminate the key technical aspects of this valuable synthon, providing the in-depth knowledge necessary for its effective application in research and development.
Physicochemical and Spectroscopic Profile
(R)-5-Oxotetrahydrofuran-2-carboxylic acid is a white to light yellow crystalline powder.[3] Its chemical structure consists of a five-membered lactone ring with a carboxylic acid substituent at the C2 position, with the stereocenter in the (R) configuration.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 53558-93-3 | [4] |
| Molecular Formula | C₅H₆O₄ | [2] |
| Molecular Weight | 130.10 g/mol | [2] |
| Melting Point | 71-73 °C | [3][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Soluble in acetone | [5] |
Spectroscopic Characterization
Accurate characterization of (R)-5-Oxotetrahydrofuran-2-carboxylic acid is crucial for its use in synthesis. Below is a summary of typical spectroscopic data. The data for the (S)-enantiomer is also provided for comparison, as the spectral patterns are nearly identical, with the primary difference being the sign of the specific rotation.
Table 2: Spectroscopic Data
| Technique | (R)-5-Oxotetrahydrofuran-2-carboxylic acid | (S)-5-Oxotetrahydrofuran-2-carboxylic acid (for comparison) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~4.8 (m, 1H, CH), 2.1-2.5 (m, 4H, CH₂) | δ (ppm): 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-2.41 (m, 1H) in CDCl₃ |
| ¹³C NMR | Expected peaks: ~175 (C=O, lactone), ~172 (C=O, acid), ~78 (CH-O), ~28 (CH₂), ~22 (CH₂) | Data available on PubChem for the racemate shows peaks around 176, 172, 78, 29, and 22 ppm.[1] |
| IR (Infrared) | Broad O-H stretch (~3300-2500 cm⁻¹), strong C=O stretch (lactone, ~1770 cm⁻¹), strong C=O stretch (acid, ~1720 cm⁻¹) | Similar to the (R)-enantiomer. |
| Mass Spec (MS) | [M+H]⁺: m/z 131.0 | [M+H]⁺: m/z 130.9 |
Synthesis: A Stereoselective Approach from D-Glutamic Acid
The most common and efficient synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic acid utilizes the readily available and enantiomerically pure starting material, D-glutamic acid.[6] This method is advantageous as it preserves the stereochemistry of the starting material.
Experimental Protocol
Materials:
-
D-Glutamic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of D-glutamic acid is prepared in a mixture of water and concentrated hydrochloric acid and cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled D-glutamic acid solution over several hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure (vacuum evaporation).
-
The residue is taken up in ethyl acetate and filtered to remove any inorganic salts.
-
The organic filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed by vacuum evaporation to yield the crude product.
-
The crude product can be further purified by crystallization.
Causality in Experimental Choices:
-
Low Temperature (0 °C): The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and side reactions.
-
Slow Addition of Sodium Nitrite: This ensures that the concentration of nitrous acid remains low, minimizing side reactions and ensuring a controlled reaction rate.
-
Acidic Conditions (HCl): The presence of a strong acid is necessary to generate nitrous acid (HONO) in situ from sodium nitrite and to protonate the intermediate species.
-
Overnight Stirring: This allows the intramolecular cyclization (lactonization) to proceed to completion.
Reaction Mechanism
The synthesis involves two key transformations: the diazotization of the primary amine of D-glutamic acid, followed by an intramolecular nucleophilic attack of the γ-carboxylic acid to form the lactone ring.
Caption: Synthetic workflow for (R)-5-Oxotetrahydrofuran-2-carboxylic acid.
Applications in Drug Development
The primary value of (R)-5-Oxotetrahydrofuran-2-carboxylic acid lies in its role as a chiral intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. [2]
Antiviral Nucleoside Analogues
A significant application of this chiral lactone is in the synthesis of antiviral nucleoside analogues. [7]These compounds mimic natural nucleosides and interfere with viral replication. The stereochemistry of the tetrahydrofuran ring is crucial for the proper orientation of the molecule within the active site of viral enzymes like reverse transcriptase or polymerase. The synthesis of these analogues often involves opening the lactone ring and subsequent modification to introduce a nucleobase and other functional groups.
Beta-Lactamase Inhibitors and Other Bioactive Molecules
Derivatives of (R)-5-Oxotetrahydrofuran-2-carboxylic acid are also employed in the preparation of beta-lactamase inhibitors. [2]These inhibitors are co-administered with beta-lactam antibiotics to overcome bacterial resistance. The precise three-dimensional structure imparted by the chiral lactone is critical for their inhibitory activity.
Potential Central Nervous System (CNS) Activity
Some derivatives of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids have been reported to exhibit depressive action on the central nervous system, suggesting potential applications in the development of CNS-active drugs.
The Importance of Enantiomeric Purity: (R) vs. (S)
The biological activity of chiral molecules is highly dependent on their stereochemistry. While (R)-5-Oxotetrahydrofuran-2-carboxylic acid is synthesized from D-glutamic acid, its enantiomer, (S)-5-Oxotetrahydrofuran-2-carboxylic acid, is synthesized from L-glutamic acid. [3]Both enantiomers are valuable chiral building blocks, but they are used to synthesize different enantiomers of the final drug product. The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the target molecule to ensure optimal interaction with its biological target.
Conclusion
(R)-5-Oxotetrahydrofuran-2-carboxylic acid is a cornerstone chiral synthon in modern drug discovery and development. Its well-defined stereochemistry, coupled with its versatile chemical functionality, makes it an invaluable tool for the synthesis of a wide range of enantiomerically pure pharmaceuticals. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for any scientist working at the forefront of medicinal chemistry.
References
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- De Schouwer, F., et al. (2017). glutamic acid valorization through solvent-enabled decarboxylation for 2-pyrrolidone production. ACS Sustainable Chemistry & Engineering, 5(10), 9146-9154.
- Cichon, M. J., & Salaga, M. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(16), 4882.
- Chen, H. S. S., et al. (2022). Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids.
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